molecular formula C9H17ClN2O2 B2474580 Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 1909326-75-5

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B2474580
CAS No.: 1909326-75-5
M. Wt: 220.7
InChI Key: DIRNJJOZTDDWPP-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .

Properties

IUPAC Name

methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6;/h6-8H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNJJOZTDDWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-75-5
Record name methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride
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